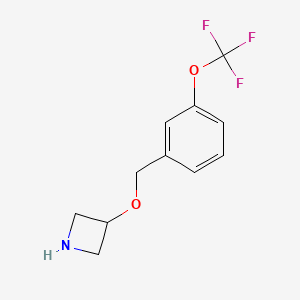

3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine

Overview

Description

“3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol. It is related to other compounds such as “3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride” and “m-Trifluoromethoxybenzoic acid” which have similar trifluoromethoxy groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine” are not extensively detailed in the search results. It is known to have a molecular weight of 231.21 and a molecular formula of C11H12F3NO . For more specific properties such as melting point, boiling point, solubility, etc., further specialized resources or databases may need to be consulted.Scientific Research Applications

Antibacterial Agents Synthesis

Azetidine derivatives have been synthesized and evaluated for their potential as antibacterial agents. For instance, stereochemically pure azetidinylquinolones were prepared to determine the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. These studies highlighted the critical role of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Building Blocks for Chemical Synthesis

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new building blocks for the construction of CF3-containing compounds. These derivatives are valuable for synthesizing a range of products, including aminopropanes and aziridines, demonstrating the versatility of azetidine-based compounds in chemical synthesis (Hang Dao Thi et al., 2018).

Novel S1P Receptor Modulators

Azetidine derivatives have been discovered as potent and selective S1P receptor modulators. One such compound, BAF312 (Siponimod), has shown promise in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, highlighting the therapeutic potential of azetidine derivatives in neurology (Pan et al., 2013).

Antioxidant Activity

Some azetidine derivatives, specifically 4-Oxo-Azetidine derivatives, have been synthesized and evaluated for their antioxidant activity. Derivatives with specific substituents showed maximum activity, indicating the potential of azetidine compounds in developing antioxidant therapies (Madhavi & Rani, 2014).

Triple Reuptake Inhibitors

Azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and synthesized as triple reuptake inhibitors (TRIs), which are compounds that can potentially treat depression by acting on serotonin, norepinephrine, and dopamine reuptake mechanisms. This research opens new avenues for developing treatments for mood disorders (Han et al., 2012).

properties

IUPAC Name |

3-[[3-(trifluoromethoxy)phenyl]methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(4-9)7-16-10-5-15-6-10/h1-4,10,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCKOCXAAGNKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(Trifluoromethoxy)benzyl)oxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)

![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)

![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)

![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)

![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)

![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)